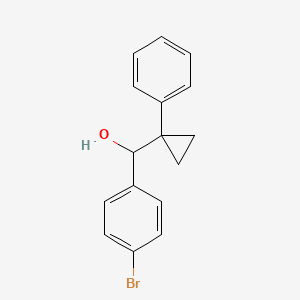

(4-bromophenyl)(1-phenylcyclopropyl)methanol

Description

BenchChem offers high-quality (4-bromophenyl)(1-phenylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(1-phenylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(1-phenylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c17-14-8-6-12(7-9-14)15(18)16(10-11-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZQKHGORLDUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of (4-bromophenyl)(1-phenylcyclopropyl)methanol in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of (4-bromophenyl)(1-phenylcyclopropyl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound (4-bromophenyl)(1-phenylcyclopropyl)methanol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers a structured approach to data analysis and presentation. By integrating established scientific principles with practical, field-proven methodologies, this guide serves as a self-validating system for generating reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Significance of Solubility Profiling

(4-bromophenyl)(1-phenylcyclopropyl)methanol is a tertiary alcohol derivative whose utility in synthetic chemistry and potential applications in medicinal chemistry necessitate a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates its behavior in various chemical environments. A comprehensive solubility profile in a range of organic solvents is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification processes.

-

Formulation Development: Designing stable and effective formulations for potential therapeutic applications.

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis (e.g., HPLC, SFC) and solvents for spectroscopic characterization (e.g., NMR, UV-Vis).

This guide provides the theoretical and practical framework for establishing a robust solubility profile for this compound.

Theoretical Considerations for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the energy difference between the crystal lattice energy of the solute and the solvation energy of the solute molecules by the solvent.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have more randomness than in the solid crystal lattice.

For (4-bromophenyl)(1-phenylcyclopropyl)methanol, key structural features influencing its solubility include:

-

The hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor.

-

The aromatic rings (4-bromophenyl and phenyl): Contribute to van der Waals forces and potential π-π stacking interactions.

-

The cyclopropyl ring: A rigid, non-polar moiety.

-

The bromo-substituent: Adds to the molecular weight and introduces a polar C-Br bond.

The interplay of these features will dictate its interaction with solvents of varying polarities, from non-polar hydrocarbons to polar aprotic and polar protic solvents.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic and well-controlled experimental approach. The following protocol outlines the isothermal equilibrium method, a gold standard for generating accurate solubility data.

Materials and Equipment

-

(4-bromophenyl)(1-phenylcyclopropyl)methanol (purity >99%)

-

Selected Organic Solvents (HPLC grade or equivalent), such as:

-

Heptane (non-polar)

-

Toluene (aromatic, non-polar)

-

Dichloromethane (DCM) (halogenated, polar aprotic)

-

Ethyl Acetate (ester, polar aprotic)

-

Acetone (ketone, polar aprotic)

-

Acetonitrile (nitrile, polar aprotic)

-

Isopropanol (alcohol, polar protic)

-

Methanol (alcohol, polar protic)

-

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of (4-bromophenyl)(1-phenylcyclopropyl)methanol to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by sampling at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase method with a C18 column and a UV detector set to an appropriate wavelength for the analyte is typically suitable.

-

Prepare a series of calibration standards of (4-bromophenyl)(1-phenylcyclopropyl)methanol of known concentrations.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of the analyte in the diluted samples by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

The entire workflow is visualized in the diagram below.

Caption: Isothermal Equilibrium Solubility Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for (4-bromophenyl)(1-phenylcyclopropyl)methanol at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | < 0.1 | < 0.0003 |

| Toluene | 2.4 | 15.2 | 0.047 |

| Dichloromethane | 3.1 | 125.8 | 0.392 |

| Ethyl Acetate | 4.4 | 85.3 | 0.266 |

| Acetone | 5.1 | 250.1 | 0.779 |

| Acetonitrile | 5.8 | 180.5 | 0.562 |

| Isopropanol | 3.9 | 98.6 | 0.307 |

| Methanol | 5.1 | 150.4 | 0.468 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Results:

The solubility profile can be interpreted based on the principles of intermolecular forces. For instance, low solubility in a non-polar solvent like heptane would be expected due to the polar hydroxyl group. Higher solubility in solvents like acetone and methanol would be attributed to their ability to form hydrogen bonds with the solute. The solubility in dichloromethane and ethyl acetate would be influenced by dipole-dipole interactions.

The logical relationship between the compound's structure and its expected solubility is depicted in the diagram below.

Caption: Structure-Solubility Relationship.

Conclusion

This guide has provided a comprehensive methodology for determining the solubility profile of (4-bromophenyl)(1-phenylcyclopropyl)methanol. By adhering to the principles of isothermal equilibrium and employing precise analytical quantification, researchers can generate high-quality, reliable data. This information is fundamental for the rational design of chemical processes, the development of effective formulations, and the establishment of robust analytical methods, thereby accelerating research and development timelines.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Avdeef, A. (2012).

- United States Pharmacopeia (USP). General Chapter <1236> Solubility.

-

Snyder, L. R. (1978). Classification of the solvent properties of common liquids. Journal of Chromatographic Science, 16(6), 223-234. Available at: [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. Available at: [Link]

Safety Data Sheet (SDS) and hazard identification for (4-bromophenyl)(1-phenylcyclopropyl)methanol

Topic: Strategic Hazard Management & Technical Guide for (4-bromophenyl)(1-phenylcyclopropyl)methanol CAS: 98480-31-0 Document Type: Technical Whitepaper / Advanced Safety Guide

Strategic Profile & Chemical Identity

(4-bromophenyl)(1-phenylcyclopropyl)methanol is a specialized chiral building block used primarily in the synthesis of high-value pharmaceutical intermediates, particularly for antiviral and antihistamine scaffolds. Its structure combines a sterically demanding cyclopropyl ring with a reactive aryl bromide handle, making it a "privileged structure" in medicinal chemistry but also a unique challenge for safety and stability.

Physicochemical Data Table

| Property | Value / Description | Relevance to Safety |

| CAS Number | 98480-31-0 | Unique Identifier for regulatory tracking.[1] |

| Molecular Formula | C₁₆H₁₅BrO | Halogenated organic; releases HBr upon combustion. |

| Molecular Weight | 303.20 g/mol | Heavy molecule; low volatility, particulate risk dominates. |

| Physical State | Viscous Oil or Low-Melting Solid | Handling difficulty; potential for sticky residue on gloves. |

| Boiling Point | ~420°C (Predicted) | High thermal stability, but degradation precedes boiling. |

| Flash Point | >110°C (Predicted) | Combustible but not Flammable (Class IIIB). |

| LogP | ~4.5 (Predicted) | High lipophilicity; potential for skin absorption and bioaccumulation. |

Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this exact CAS is proprietary or sparse, Read-Across Methodology using structurally similar cyclopropyl carbinols and aryl bromides dictates the following GHS classification.

Signal Word: WARNING

Hazard Statements (H-Codes)

The "Hidden" Hazard: Cyclopropyl Reactivity

Beyond standard GHS codes, the cyclopropyl carbinol moiety presents a specific chemical hazard known as Homoallylic Rearrangement .

-

Mechanism: In the presence of strong acids (Bronsted or Lewis), the cyclopropyl ring can open, leading to carbocation rearrangement.

-

Safety Implication: Uncontrolled exotherms if mixed with acidic waste streams; formation of unexpected alkylating agents.

Critical Reactivity & Stability Workflow

The following diagram illustrates the stability profile and the "danger zones" in synthetic workflows involving this compound.

Figure 1: Reactivity profile highlighting the acid-sensitivity risk of the cyclopropyl moiety.

Exposure Controls & Handling Protocols

This protocol is designed to be self-validating : the checks included ensure that the safety equipment is functioning before the hazard is introduced.

A. Personal Protective Equipment (PPE)

-

Respiratory: If handling >10g of powder/solid, use a P95/P100 particulate respirator . For solution handling in a fume hood, no respirator is required unless heating.

-

Hand Protection:

-

Standard: Nitrile gloves (0.11 mm) are sufficient for incidental contact.

-

High Risk: If dissolved in Dichloromethane (DCM) , use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves. Why? Halogenated solvents permeate standard nitrile in <5 minutes, carrying the lipophilic bromide through the skin.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).

B. Engineering Controls

-

Ventilation: Handle exclusively in a chemical fume hood with a face velocity of 80–100 fpm .

-

Static Control: Ground all glassware. The non-polar nature of the solid can generate static charge during transfer, posing an ignition risk if flammable solvents are present.

C. Handling Workflow (Step-by-Step)

-

Pre-Work Validation:

-

Check Fume Hood Flow Monitor (Must read "Safe" or >80 fpm).

-

Verify Quench Solution: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution nearby. Reason: Immediate neutralization of any acidic spills prevents ring-opening exotherms.

-

-

Weighing/Transfer:

-

Use antistatic weighing boats.

-

Wipe exterior of container with a damp tissue after use to remove invisible dust residues.

-

-

Reaction Setup:

-

If using Lewis Acids (e.g., BF3·OEt2), add the acid slowly at 0°C .

-

Self-Validation: Monitor internal temperature.[6] A spike >5°C indicates rapid ring opening; stop addition immediately.

-

-

Waste Disposal:

-

DO NOT mix with acidic waste streams. Segregate into "Halogenated Organic – Neutral/Basic" waste containers.

-

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min.[7] Do not use alcohol. | Alcohol increases skin permeability, driving the lipophilic bromide deeper into the dermis. |

| Eye Contact | Rinse for 15 min. Lift eyelids. | Mechanical removal of particulates is critical to prevent corneal abrasion. |

| Spill (Solid) | Wet sweep or HEPA vacuum. | Avoid dry sweeping to prevent dust aerosolization (inhalation hazard). |

| Fire | Use CO₂, Foam, or Dry Chemical.[7][8][9] | Warning: Thermal decomposition releases Hydrogen Bromide (HBr) gas. Firefighters must wear SCBA. |

Synthesis & Quality Assurance Workflow

For researchers utilizing this compound, ensuring the integrity of the cyclopropyl ring is paramount.

Figure 2: Quality Control workflow to verify structural integrity before use.

Expert Note on QC: The most common impurity is the ring-opened alkene. In ¹H-NMR, look for the disappearance of the characteristic high-field cyclopropyl multiplets (0.5–1.5 ppm) and the appearance of olefinic protons (5.0–6.5 ppm). If olefinic signals are present, the material is compromised and safety data regarding "irritancy" may underestimate the toxicity of the rearrangement products.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20252945, (1-(4-Bromophenyl)cyclopropyl)methanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of aryl bromides. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. guidechem.com [guidechem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. afgsci.com [afgsci.com]

Diaryl Cyclopropyl Methanol Derivatives: A Technical Guide for Advanced Drug Discovery

Abstract

Diaryl cyclopropyl methanol derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their unique three-dimensional structure, conferred by the cyclopropyl ring, allows for precise spatial orientation of the aryl substituents, facilitating optimal interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and therapeutic applications of this important class of molecules, with a particular focus on their role as antifungal agents. We will delve into the mechanistic underpinnings of their activity, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug development.

Introduction: The Significance of the Diaryl Cyclopropyl Methanol Scaffold

The diaryl methanol framework is a common motif in a multitude of biologically active compounds.[1] The introduction of a cyclopropyl group in place of a simple methylene linker imparts significant conformational rigidity and alters the electronic properties of the molecule. This seemingly small modification has profound implications for biological activity, often leading to enhanced potency and selectivity. The cyclopropyl ring acts as a "bioisostere" for a double bond or a phenyl ring, while offering a more defined three-dimensional geometry. This has made diaryl cyclopropyl methanol derivatives a focal point in the quest for novel therapeutics against a range of diseases, from fungal infections to cancer.[2][3]

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of diaryl cyclopropyl methanol derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Grignard and Organolithium-based Approaches

A prevalent and versatile method involves the reaction of a cyclopropyl ketone with an aryl Grignard or organolithium reagent. This nucleophilic addition to the carbonyl group directly furnishes the desired tertiary alcohol.

-

Causality in Experimental Design: The choice between a Grignard reagent and an organolithium reagent is dictated by the reactivity required and the presence of other functional groups in the molecule. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive ketones but may lead to side reactions with sensitive functional groups. The solvent system, typically an ether such as diethyl ether or tetrahydrofuran (THF), is crucial for solvating the organometallic species and facilitating the reaction.

Epoxide Ring-Opening Strategies

An alternative strategy involves the ring-opening of a suitably substituted cyclopropyl epoxide with an organocuprate or other nucleophilic aryl species. This method offers excellent control over stereochemistry when chiral epoxides are employed.

Multi-component Reactions

More advanced synthetic strategies may employ multi-component reactions to construct the diaryl cyclopropyl methanol core in a single, efficient step. These reactions often involve the in-situ generation of reactive intermediates that subsequently combine to form the final product.

Physicochemical and Structural Characterization

Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The characteristic signals of the cyclopropyl protons, typically found in the upfield region of the ¹H NMR spectrum, are a key diagnostic feature.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the hydroxyl (-OH) stretch of the methanol moiety.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, bond angles, and the precise spatial arrangement of the atoms.

Biological Activities and Therapeutic Applications

Diaryl cyclopropyl methanol derivatives have demonstrated a remarkable range of biological activities, with their antifungal properties being the most extensively studied.

Antifungal Agents: Targeting Ergosterol Biosynthesis

A significant number of diaryl cyclopropyl methanol derivatives exhibit potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[4]

-

Mechanism of Action: The primary molecular target for many of these antifungal compounds is the enzyme lanosterol 14α-demethylase (CYP51).[5][6] This cytochrome P450 enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] By inhibiting CYP51, these derivatives disrupt the integrity of the fungal cell membrane, leading to cell death. The nitrogen atom in a heterocyclic substituent, often an imidazole or a triazole, coordinates to the heme iron atom in the active site of CYP51, while the diaryl cyclopropyl methanol scaffold makes additional hydrophobic and hydrogen-bonding interactions within the active site, contributing to the high-affinity binding.[5]

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by diaryl cyclopropyl methanol derivatives.

Anticancer and Other Therapeutic Potential

Beyond their antifungal properties, certain diaryl cyclopropyl methanol derivatives have shown promise as anticancer agents.[2][8] Their mechanism of action in cancer cells is an active area of research, with some studies suggesting they may induce apoptosis or inhibit key signaling pathways involved in cell proliferation.[2] Additionally, derivatives of this scaffold have been explored for their anti-inflammatory and anti-ulcerative colitis activities.[9]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

| Modification Area | Substituent Effect on Antifungal Activity | Rationale |

| Aryl Rings (Diaryl) | Electron-withdrawing groups (e.g., halogens) at the para-position often enhance activity. | This can improve binding affinity to the target enzyme through favorable electronic interactions and can also increase the lipophilicity of the molecule, aiding its passage through the fungal cell membrane.[8] |

| Cyclopropyl Ring | The presence of the cyclopropyl ring is generally critical for high potency. | It provides a rigid scaffold that correctly orients the aryl groups for optimal binding to the target. |

| Methanol Hydroxyl Group | The hydroxyl group is often essential for activity. | It can act as a hydrogen bond donor or acceptor, forming a key interaction with the active site of the target enzyme. |

| Heterocyclic Moiety | A nitrogen-containing heterocycle (e.g., imidazole, triazole) is a common feature of potent antifungal agents.[10][11] | The nitrogen atom coordinates with the heme iron of CYP51, anchoring the molecule in the active site.[5] |

Key Experimental Protocols

To facilitate further research, we provide representative, step-by-step protocols for the synthesis and biological evaluation of a diaryl cyclopropyl methanol derivative.

Synthesis of 1-(2,4-Dichlorophenyl)-1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanol

This protocol is a representative example of the synthesis of a potent antifungal agent.

Step 1: Synthesis of 2-Aryl Oxirane

-

In a reaction vessel, combine an aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde) with a sulfur ylide, such as one generated from trimethylsulfonium iodide and a strong base (e.g., sodium hydride), in an appropriate solvent like dimethyl sulfoxide (DMSO).[12]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aryl oxirane.

Step 2: Ring-Opening with 1,2,4-Triazole

-

Dissolve the crude 2-aryl oxirane and 1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF).[13]

-

Add a base, such as sodium hydroxide or potassium carbonate, to the mixture.[13]

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-aryl-2-(1,2,4-triazol-1-yl)ethanol derivative.[12]

Caption: A generalized workflow for the synthesis and purification of diaryl cyclopropyl methanol derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a fungal growth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) and add it to each well.

-

Include positive (fungus without compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[3][4]

Challenges and Future Directions

While diaryl cyclopropyl methanol derivatives hold immense therapeutic promise, several challenges remain. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing potential off-target effects. Future research will likely focus on:

-

Asymmetric Synthesis: Developing efficient stereoselective synthetic routes to access enantiomerically pure derivatives, which may exhibit improved potency and reduced side effects.

-

Novel Biological Targets: Exploring the activity of this scaffold against a wider range of biological targets to uncover new therapeutic applications.

-

Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing drugs to combat drug resistance.

Conclusion

The diaryl cyclopropyl methanol scaffold is a versatile and powerful platform for the design of novel therapeutic agents. Its unique structural features have led to the discovery of potent antifungal compounds that effectively target ergosterol biosynthesis. The continued exploration of the synthesis, biological activity, and structure-activity relationships of these derivatives will undoubtedly pave the way for the development of next-generation drugs to address unmet medical needs.

References

Sources

- 1. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. CN102295610A - Preparation method and application of 1-aryl-2-(1,2,4-triazole-1-group) ethanol - Google Patents [patents.google.com]

- 13. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

Technical Whitepaper: Pharmaceutical Potential of (4-Bromophenyl)(1-phenylcyclopropyl)methanol

The following is an in-depth technical guide on the pharmaceutical applications and synthetic utility of (4-bromophenyl)(1-phenylcyclopropyl)methanol .

Executive Summary

In the modern era of "Escape from Flatland" (increasing Fsp3 character in drug candidates), (4-bromophenyl)(1-phenylcyclopropyl)methanol represents a high-value pharmacophore. This molecule combines three critical structural elements:

-

The Cyclopropyl "Anchor": A rigid, metabolically stable spacer that locks the spatial orientation of the phenyl rings, exploiting the Thorpe-Ingold effect to enhance receptor binding affinity.

-

The Diaryl Motif: A privileged substructure found in over 15% of FDA-approved CNS and antihistamine drugs (e.g., clemastine, diphenhydramine).

-

The Orthogonal Handles: A secondary alcohol for hydrophilic interaction or derivatization, and an aryl bromide for palladium-catalyzed diversification.

This guide outlines the strategic application of this scaffold in the development of Triple Reuptake Inhibitors (TRIs) , H1-Antihistamines , and Selective Estrogen Receptor Modulators (SERMs) .

Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The molecule is a secondary alcohol connecting a 4-bromophenyl group and a 1-phenylcyclopropyl moiety. Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl ring introduces significant conformational restriction .

-

Bond Angle Distortion: The 60° internal angles of the cyclopropane ring create significant "banana bond" character (sp5-like hybridization), increasing the electron density of the ring and allowing it to participate in

-stacking interactions similar to an alkene. -

Metabolic Blockade: The quaternary carbon at the 1-position of the cyclopropyl ring prevents cytochrome P450-mediated hydroxylation at that site, a common metabolic liability in gem-dimethyl analogs.

The "Butterfly" Conformation

In receptor docking, diaryl methanols often adopt a "butterfly" shape where the two aromatic rings sit in hydrophobic pockets. The 1-phenylcyclopropyl group locks one "wing" of the butterfly, reducing the entropic penalty of binding.

Therapeutic Areas of Interest

Neuropsychiatry: Triple Reuptake Inhibitors (TRIs)

The structural homology between this scaffold and bicifadine or phencyclidine (PCP) analogs suggests utility in CNS drug design. By converting the hydroxyl group to an amine (via Ritter reaction or azide reduction), researchers can access rigidified monoamine transporter inhibitors.

-

Target: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

-

Mechanism: The 4-bromo group allows for the introduction of polar heterocycles (e.g., pyridine, pyrazole) to tune selectivity between SERT and DAT.

H1-Receptor Antagonists (Next-Gen Antihistamines)

Classical antihistamines like Clemastine utilize a benzhydryl ether scaffold. (4-bromophenyl)(1-phenylcyclopropyl)methanol serves as a precursor to rigidified analogs.

-

Hypothesis: Replacing the flexible ethyl linkage of diphenhydramine-class drugs with a cyclopropyl spacer may reduce blood-brain barrier (BBB) permeability (if desired for non-sedating effects) or enhance potency via rigidification.

Oncology: Kinase Inhibitors & SERMs

The aryl bromide is a "warhead precursor."

-

Kinase Inhibitors: Cross-coupling with adenine or pyrimidine mimetics creates Type II kinase inhibitors where the cyclopropyl-phenyl group occupies the allosteric hydrophobic pocket (back pocket).

-

SERMs: The scaffold mimics the triarylethylene core of Tamoxifen but with a saturated, rigid linker, potentially offering a novel IP space with improved oral bioavailability.

Synthetic Utility & Experimental Protocols

Core Synthesis (Grignard Addition)

Prerequisite: High-purity 1-phenylcyclopropanecarbaldehyde is required.

Protocol:

-

Reagents: 1-phenylcyclopropanecarbaldehyde (1.0 eq), 4-bromophenylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Procedure:

-

Dissolve aldehyde in THF at -78°C.

-

Add Grignard reagent dropwise over 30 mins.

-

Allow to warm to 0°C and stir for 2 hours.

-

Quench: Saturated NH₄Cl solution.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

-

Yield Expectation: 85-92%.

Divergent Functionalization

Once the core alcohol is synthesized, the workflow splits into two paths: Suzuki Coupling (Path A) and C-O/C-N Activation (Path B).

Path A: Suzuki-Miyaura Cross-Coupling (The "Warhead" Installation)

Objective: Functionalize the bromine handle with a heteroaryl boronic acid.

-

Catalyst System: Pd(dppf)Cl₂ · DCM (3 mol%).

-

Base: K₂CO₃ (3.0 eq).

-

Solvent: Dioxane/Water (4:1).

-

Conditions: 90°C, 12 hours.

-

Note: The secondary alcohol is generally tolerated; however, if the boronic acid contains electrophiles, a TBDMS protection step is recommended first.

Path B: Etherification (Antihistamine Synthesis)

Objective:[1] Create the amino-ether tail.

-

Reagents: NaH (2.0 eq), 2-(dimethylamino)ethyl chloride HCl (1.5 eq).

-

Solvent: DMF or DMSO.

-

Procedure:

-

Deprotonate alcohol with NaH at 0°C.

-

Add the amine side chain.

-

Heat to 60°C for 4 hours.

-

-

Result: A rigidified analog of diphenhydramine.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthetic pathways transforming the core scaffold into three distinct therapeutic classes.

Quantitative Data Summary: Physicochemical Profile

The following table summarizes the predicted properties of the scaffold, crucial for ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

| Property | Value (Predicted) | Implication for Drug Design |

| Molecular Weight | ~303.2 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | 4.2 - 4.5 | High lipophilicity; indicates good BBB penetration but requires polar groups for solubility. |

| Rotatable Bonds | 3 | Low count due to cyclopropyl rigidity; favors high binding affinity (low entropic cost). |

| Topological Polar Surface Area (TPSA) | ~20 Ų | Excellent membrane permeability. |

| H-Bond Donors/Acceptors | 1 / 1 | Versatile for further functionalization. |

References

-

Ilardi, E. A., et al. (2014). "The Thorpe-Ingold Effect in Medicinal Chemistry: Cyclopropyl vs. Gem-Dimethyl." Journal of Medicinal Chemistry. Link

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism of the Cyclopropane Ring." Elsevier Science. Link

-

Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link

-

PubChem Compound Summary. (2025). "Structure and Properties of (4-bromophenyl)(phenyl)methanol Derivatives." National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual reference for rigid scaffolds). Link

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of (4-bromophenyl)(1-phenylcyclopropyl)methanol

Introduction

In the landscape of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins rational drug design, polymorphism studies, and the prediction of a compound's physicochemical properties. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of (4-bromophenyl)(1-phenylcyclopropyl)methanol, a molecule of interest due to its potential applications stemming from its unique structural motifs.

This document is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a detailed rationale behind the experimental choices and analytical pathways. We will traverse the entire workflow, from the synthesis of the target compound and the critical art of crystal growth to the intricacies of X-ray diffraction data collection and the final stages of structure solution and refinement.

I. Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound in high purity. While the specific synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol is not extensively detailed in the literature, a plausible and commonly employed synthetic route for analogous tertiary alcohols involves the Grignard reaction.

A. Proposed Synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol

A logical approach to the synthesis of the title compound involves the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with 1-phenylcyclopropyl methyl ketone. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup, would yield the desired tertiary alcohol.

Reaction Scheme:

-

Formation of the Grignard Reagent: 4-bromophenylmagnesium bromide is prepared by reacting 4-bromobenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of 1-phenylcyclopropyl methyl ketone in anhydrous THF at a reduced temperature to control the exothermic reaction.

-

Aqueous Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride to protonate the alkoxide intermediate, yielding (4-bromophenyl)(1-phenylcyclopropyl)methanol.

-

Purification: The crude product is then purified using column chromatography on silica gel to achieve the high purity necessary for successful crystallization.

B. The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the process.[1] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Common Crystallization Techniques:

-

Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation.[2][3] The container is then loosely covered to allow for the slow evaporation of the solvent, gradually increasing the concentration and promoting crystal growth.[2][3] For (4-bromophenyl)(1-phenylcyclopropyl)methanol, a solvent system such as ethyl acetate/hexane could be explored, where ethyl acetate is the more polar solvent in which the compound is more soluble, and hexane acts as an anti-solvent.

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[3] A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble.[4] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[2][4] As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals.

For the title compound, crystals suitable for X-ray analysis have been successfully grown by slow evaporation from an ethyl acetate solution.

II. Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5] The fundamental principle involves irradiating a single crystal with a monochromatic beam of X-rays and analyzing the resulting diffraction pattern.[5]

A. The Experimental Workflow

The process of collecting X-ray diffraction data involves several key steps, each critical for obtaining a high-quality dataset.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is carefully selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.[6]

-

Data Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.[7] This step involves identifying the diffraction spots and integrating their intensities.[7]

-

Data Scaling and Merging: The integrated intensities are then scaled to account for experimental variations, such as fluctuations in the X-ray beam intensity. Symmetry-related reflections are merged to create a unique dataset.[7]

B. From Diffraction Pattern to Atomic Structure: The Phase Problem

A significant challenge in X-ray crystallography is the "phase problem."[8] While the intensities of the diffracted X-rays can be measured, the phase information is lost.[8] This phase information is crucial for calculating the electron density map, which reveals the positions of the atoms in the crystal.

Methods for Solving the Phase Problem:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.[8] This is the most common method for small molecules.

-

Patterson Methods: This technique is particularly useful when the structure contains a heavy atom (like bromine in our case). The Patterson function can be used to determine the position of the heavy atom, which can then be used to calculate initial phases.

III. Crystal Structure of (4-bromophenyl)(1-phenylcyclopropyl)methanol: A Detailed Analysis

The crystal structure of (4-bromophenyl)(1-phenylcyclopropyl)methanol was determined by single-crystal X-ray diffraction. The following sections detail the key findings of this analysis.

A. Crystallographic Data and Structure Refinement

A summary of the crystallographic data and refinement parameters is presented in the table below.

| Parameter | Value |

| Chemical formula | C₁₆H₁₅BrO |

| Formula weight | 303.20 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.395(3) |

| b (Å) | 9.882(3) |

| c (Å) | 13.784(4) |

| β (°) | 108.34(3) |

| Volume (ų) | 1342.3(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.500 |

| Absorption coefficient (mm⁻¹) | 3.23 |

| F(000) | 616 |

| Reflections collected | 7687 |

| Independent reflections | 2354 [R(int) = 0.042] |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.075, wR₂ = 0.129 |

B. Molecular Structure and Conformation

The asymmetric unit of (4-bromophenyl)(1-phenylcyclopropyl)methanol contains one molecule. The molecular structure reveals a central carbon atom bonded to a hydroxyl group, a 4-bromophenyl group, a phenyl group, and a cyclopropyl group.

The conformation of the molecule is characterized by the relative orientations of the phenyl and 4-bromophenyl rings with respect to the cyclopropyl group. The dihedral angle between the mean planes of the two aromatic rings is a key conformational parameter.

C. Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of (4-bromophenyl)(1-phenylcyclopropyl)methanol are held together by a network of intermolecular interactions.[9] These interactions govern the packing of the molecules in the crystal lattice and influence the macroscopic properties of the solid.[10][11]

The primary intermolecular interaction observed in the crystal structure is a hydrogen bond between the hydroxyl group of one molecule and the bromine atom of a neighboring molecule. This O—H···Br hydrogen bond links the molecules into chains.

Furthermore, weaker C—H···π interactions and π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal packing.[12] The interplay of these various non-covalent interactions results in a complex and well-defined three-dimensional supramolecular architecture.[9]

IV. Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive overview of the crystal structure analysis of (4-bromophenyl)(1-phenylcyclopropyl)methanol. We have detailed the entire process, from the synthesis and crystallization of the compound to the collection and analysis of single-crystal X-ray diffraction data. The elucidated crystal structure reveals a fascinating interplay of molecular conformation and intermolecular interactions that dictate the supramolecular assembly in the solid state.

The structural insights gained from this analysis are invaluable for understanding the fundamental properties of this molecule and can serve as a foundation for its potential applications in medicinal chemistry and materials science. Future work could involve the synthesis and crystallographic analysis of related derivatives to establish structure-activity relationships and to further explore the principles of crystal engineering.

References

- Fiveable. (n.d.). Crystal Structure Determination & Refinement.

- Desiraju, G. R. (2007). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482.

- University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.

- Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (3rd ed.). Oxford University Press.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- David, W. I. F., Shankland, K., & Florence, A. J. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 315-333.

- Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 433.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 993-999.

- Wlodawer, A. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.

- Mueller, P. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals.

- Petricek, V. (n.d.). Structure solution and refinement: introductory strategies.

- University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving.

- Rupp, B. (n.d.). X-ray Diffraction Data Collection.

- IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.

- Sherrill Group. (n.d.). Research: Intermolecular Interactions.

- CCDC. (2021, September 3). Why do aromatic interactions matter?.

- Filatov, A. S., & Khrustalev, V. N. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 461.

- Organic Syntheses. (n.d.). Procedure.

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. How To [chem.rochester.edu]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 7. portlandpress.com [portlandpress.com]

- 8. fiveable.me [fiveable.me]

- 9. repository.ias.ac.in [repository.ias.ac.in]

- 10. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 11. mdpi.com [mdpi.com]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Metabolic Stability Predictions for Cyclopropyl-Containing Alcohols

Executive Summary

The cyclopropyl moiety is a "privileged structure" in modern medicinal chemistry, frequently employed as a bioisostere for isopropyl or tert-butyl groups. While its primary utility often lies in potency enhancement and conformational restriction, its impact on metabolic stability is profound and complex.

For cyclopropyl-containing alcohols (cyclopropyl carbinols), metabolic fate is governed by a tension between the high bond dissociation energy (BDE) of the cyclopropyl C-H bonds (protective) and the potential for radical-mediated ring opening (reactive). This guide provides a comprehensive framework for predicting, assessing, and optimizing the metabolic stability of this specific chemical class.

The Medicinal Chemistry Logic: Why Cyclopropyl?

To predict stability, one must first understand the electronic environment. The cyclopropyl group is not merely a spacer; it is electronically unique due to Walsh orbitals .

-

Enhanced C-H Bond Strength: The C-H bonds in a cyclopropyl ring possess significant

-character (approx. -

Metabolic Implications: Cytochrome P450 (CYP450) enzymes typically operate via Hydrogen Atom Transfer (HAT). The higher BDE makes the cyclopropyl ring resistant to direct abstraction, often diverting metabolism to other sites or slowing intrinsic clearance (

). -

Lipophilicity Modulation: Replacing an isopropyl group with a cyclopropyl group typically lowers

and

Metabolic Pathways & Mechanisms[1][2]

The metabolic fate of cyclopropyl alcohols generally follows two divergent pathways. Understanding these is critical for interpreting predictive data.

Pathway A: Steric Shielding & Ketone Formation (Desirable)

In the most common scenario, the cyclopropyl group acts as a steric shield. For secondary alcohols (cyclopropyl carbinols), the primary metabolic route is oxidation to the ketone. However, the steric bulk of the cyclopropyl group can impede the approach of the CYP450 heme-oxo species, slowing this rate compared to linear alkyl analogs.

Pathway B: Radical Ring Opening (The "Suicide" Risk)

While less common in alcohols than in amines (where it causes Mechanism-Based Inhibition), ring opening can occur if the radical intermediate formed during oxidation is stabilized or if the ring strain release energy is sufficient. This "radical clock" mechanism leads to homoallylic alcohols or reactive enones that can covalently bind to the enzyme or glutathione (GSH).

Visualization: The Divergent Pathway

The following diagram illustrates the mechanistic bifurcation during CYP450 metabolism.

Figure 1: Mechanistic divergence in the P450 oxidation of cyclopropyl carbinols. The green path represents standard clearance; the red path represents potential bioactivation.

In Silico Prediction Protocol

Before synthesis, computational modeling should be used to assess the liability of the cyclopropyl moiety.

Step 1: Bond Dissociation Energy (BDE) Calculation

Since CYP metabolism is initiated by HAT, the BDE of the

-

Method: DFT (Density Functional Theory) at B3LYP/6-31G* level or higher.

-

Interpretation: If the BDE of the cyclopropyl C-H is > 105 kcal/mol, direct ring oxidation is unlikely. If the

-C-H BDE is significantly lower than auxiliary sites, ketone formation will dominate.

Step 2: Site of Metabolism (SOM) Prediction

Use machine-learning-augmented tools to predict regioselectivity.[1]

-

Recommended Tools: StarDrop (Optibrium), SMARTCyp, or Schrödinger’s P450 Site of Metabolism.

-

Specific Check: Look for "metabolic switching." Does the cyclopropyl group successfully divert oxidation to a distal, more manageable site (e.g., a solubilizing tail)?

Step 3: Quantum Mechanical "Radical Clock" Screening

To rule out toxicity, calculate the activation energy barrier for the ring-opening of the radical intermediate.

-

Threshold: If the barrier to ring opening is < 5 kcal/mol relative to the oxygen rebound barrier, the compound carries a high risk of mechanism-based inhibition (MBI).

Experimental Validation Protocols

Trustworthy data requires self-validating experimental systems. The following protocols are designed to differentiate between simple clearance and reactive metabolite formation.

Protocol A: Comparative Microsomal Stability (The Baseline)

Objective: Determine Intrinsic Clearance (

-

Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Incubation:

-

Test Compound: 1 µM (low concentration to ensure first-order kinetics).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation: Add NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Sampling: Aliquot at 0, 5, 15, 30, and 45 minutes.

-

Quenching: Add ice-cold Acetonitrile (ACN) containing internal standard (IS) in a 1:3 ratio (Sample:ACN).

-

Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Output Table:

| Parameter | Cyclopropyl Analog | Isopropyl Analog | Interpretation |

| > 60 | 25 | Cyclopropyl confers stability. | |

| < 15 µL/min/mg | 45 µL/min/mg | Reduced clearance confirmed. |

Protocol B: GSH Trapping (The Safety Check)

Objective: Detect reactive electrophiles resulting from cyclopropyl ring opening.

-

Modification: Follow Protocol A, but supplement the incubation mixture with 5 mM Glutathione (GSH) or a GSH-ethyl ester.

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da) using High-Resolution Mass Spectrometry (HRMS).

-

Validation: If GSH adducts are observed, the cyclopropyl group is undergoing bioactivation (Pathway B in Figure 1).

Visualization: Experimental Workflow

Figure 2: Integrated workflow for assessing metabolic stability and safety liabilities.

Case Studies & Data Analysis

The following table summarizes real-world impacts of cyclopropyl incorporation on metabolic stability, synthesized from medicinal chemistry literature.

| Structural Change | Metabolic Outcome | Mechanistic Rationale |

| Isopropyl → Cyclopropyl | 2-5x increase in | Removal of labile tertiary C-H bond; higher BDE of cyclopropyl C-H prevents abstraction [1]. |

| Methyl → Cyclopropyl | Improved Potency & Stability | Fills lipophilic pocket without adding significant lipophilicity; blocks oxidation at the attachment site [2].[2] |

| Significant reduction in | The | |

| Cyclopropylamine vs. Cyclopropyl Alcohol | Alcohol is safer | Amines are prone to SET-mediated ring opening (suicide inhibition); alcohols primarily undergo ketone formation or glucuronidation [4]. |

References

-

Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition. (Discusses Cyclopropyl vs Oxetane stability). Link

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[5] ACS Medicinal Chemistry Letters. Link

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Methods and Principles in Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Chemoselective Reduction of (4-Bromophenyl)(1-phenylcyclopropyl) Ketone

Executive Summary

This guide details the protocol for the reduction of (4-bromophenyl)(1-phenylcyclopropyl) ketone to its corresponding alcohol, (4-bromophenyl)(1-phenylcyclopropyl)methanol . This transformation is a critical step in the synthesis of antihistamines and serotonin reuptake inhibitors.

The primary challenge in this reduction is the cyclopropylcarbinyl sensitivity . The cyclopropyl ring adjacent to the carbonyl center is prone to ring-opening rearrangements (homoallyl formation) under acidic conditions or radical stress. Furthermore, the aryl bromide moiety requires chemoselective conditions to avoid hydrodehalogenation.

This note presents two validated protocols:

-

Method A (Standard): Sodium Borohydride (NaBH₄) reduction for racemic synthesis.

-

Method B (Advanced): Corey-Bakshi-Shibata (CBS) reduction for enantioselective synthesis.[1]

Chemical Context & Structural Challenges[2][3][4]

Substrate Analysis[5]

-

Substrate: (4-Bromophenyl)(1-phenylcyclopropyl) ketone

-

Target Product: [1-(4-Bromophenyl)cyclopropyl]methanol (CAS: 98480-31-0)[2][3]

-

Molecular Weight: 301.18 g/mol (Substrate)

303.20 g/mol (Product)

Critical Control Points

-

Cyclopropyl Stability: The resulting alcohol is a cyclopropylcarbinol . Upon protonation (e.g., strong acidic workup), it can form a cyclopropylcarbinyl cation, which rapidly rearranges to a cyclobutyl or homoallyl cation system [1, 2]. Strict pH control during workup is mandatory.

-

Chemoselectivity: The aryl bromide is susceptible to lithium-halogen exchange. Avoid using organolithium reagents or dissolving metal reductions (e.g., Li/NH₃).

-

Steric Hindrance: The 1-phenylcyclopropyl group provides significant steric bulk, slightly retarding the rate of nucleophilic attack compared to simple acetophenones.

Experimental Protocols

Method A: Standard Reduction (NaBH₄)

Application: General synthesis, racemic standards, scale-up. Rationale: NaBH₄ is a mild, chemoselective reducing agent that leaves the aryl bromide and cyclopropyl ring intact.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Starting Material |

| Sodium Borohydride (NaBH₄) | 1.2 - 1.5 | Reducing Agent |

| Methanol (MeOH) | Solvent (0.2 M) | Protic Solvent |

| Saturated NH₄Cl | Excess | Quenching Agent |

Step-by-Step Protocol

-

Dissolution: Charge a round-bottom flask with (4-bromophenyl)(1-phenylcyclopropyl) ketone (1.0 eq). Add anhydrous Methanol (5 mL per mmol substrate).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses potential side reactions and manages the exotherm of hydride addition.

-

Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

-

Caution: Hydrogen gas evolution will occur. Ensure adequate venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The ketone (UV active) should disappear; the alcohol product is more polar.

-

Quench (CRITICAL):

-

Cool the mixture back to 0°C.

-

Do NOT use HCl. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) . This buffers the solution to pH ~5–6, preventing the formation of the cyclopropylcarbinyl cation.

-

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Enantioselective Reduction (CBS-Catalyzed)

Application: Drug development, chiral intermediate synthesis. Rationale: The steric bulk of the cyclopropyl group allows for excellent facial discrimination using the Corey-Bakshi-Shibata (CBS) catalyst [3].

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Starting Material |

| (R)- or (S)-Me-CBS Catalyst | 0.1 (10 mol%) | Chiral Catalyst |

| Borane-THF Complex (1.0 M) | 0.6 - 1.0 | Hydride Source |

| Anhydrous THF | Solvent | Aprotic Solvent |

Step-by-Step Protocol

-

Catalyst Prep: Under Nitrogen/Argon, charge a dry flask with the (R)-Me-CBS catalyst (0.1 eq) and anhydrous THF.

-

Activation: Add Borane-THF solution (1.0 eq) to the catalyst at room temperature. Stir for 10 minutes.

-

Substrate Addition: Dissolve the ketone (1.0 eq) in minimal anhydrous THF.

-

Controlled Reduction: Add the ketone solution slowly (via syringe pump over 1 hour) to the catalyst/borane mixture at -20°C to 0°C .

-

Quench: Add Methanol dropwise (carefully!) to destroy excess borane.

-

Workup: Add saturated NH₄Cl. Extract with Diethyl Ether.[9]

Mechanism & Pathway Visualization[10][14]

Figure 1: Reaction Mechanism & Acid Sensitivity

The following diagram illustrates the hydride attack and the critical risk of acid-catalyzed rearrangement during workup.

Caption: Figure 1. Reaction pathway showing the standard reduction (Blue/Green) and the risk of acid-catalyzed ring opening (Red dashed lines) [1, 5].

Analytical Validation

Expected Data

-

TLC: Significant Rf shift. The alcohol is more polar than the ketone.

-

Ketone Rf: ~0.6 (Hex:EtOAc 4:1)

-

Alcohol Rf: ~0.3 (Hex:EtOAc 4:1)

-

-

1H NMR (CDCl₃, 400 MHz):

-

Look for the disappearance of the ketone.

-

Diagnostic Signal: The carbinol proton (CH-OH) typically appears as a singlet (or doublet if coupled to OH) around δ 4.5 - 5.0 ppm .

-

Cyclopropyl Protons: Complex multiplets between δ 0.8 - 1.5 ppm .

-

-

HPLC Purity: >98% (Area %).

-

Impurity Marker: Check for homoallyl alcohol peaks (ring-opened) which usually elute later due to decreased polarity compared to the constrained cyclopropyl alcohol.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of cyclopropyl group. | Increase reaction time or warm slightly to 30°C. Do NOT heat >50°C. |

| New Impurity (Ring Open) | Acidic quench or workup. | Ensure NH₄Cl is used. Verify pH of aqueous layer is >5. |

| Debromination | Contaminated reagents or wrong reductant. | Ensure NaBH₄ is used, not LiAlH₄ with Pd contaminants. |

References

-

BenchChem. How to avoid ring-opening of cyclopropyl ketones during reaction. Retrieved from

-

Chemistry LibreTexts. Alcohols from Carbonyl Compounds - Reduction. (2024).[6] Retrieved from

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][7] Journal of the American Chemical Society.[1]

-

Santa Cruz Biotechnology. [1-(4-Bromophenyl)cyclopropyl]methanol Product Data. CAS 98480-31-0.[2][3] Retrieved from

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. [1-(4-Bromophenyl)cyclopropyl]methanol | CAS 98480-31-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. research.vu.nl [research.vu.nl]

- 9. chemguide.co.uk [chemguide.co.uk]

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (4-bromophenyl)(1-phenylcyclopropyl)methanol

Executive Summary

This application note details the optimized protocol for utilizing (4-bromophenyl)(1-phenylcyclopropyl)methanol (CAS: 98480-31-0) as an electrophile in Suzuki-Miyaura cross-coupling reactions. While the aryl bromide moiety is a standard coupling partner, the presence of a tertiary benzylic-like alcohol adjacent to a strained cyclopropyl ring presents a unique chemoselectivity challenge.

Standard protocols involving acidic workups or high-temperature dehydration risks can trigger the cyclopropylcarbinyl rearrangement , leading to ring expansion or elimination products. This guide provides a robust, self-validating methodology using mild bases and specific catalytic systems to preserve the integrity of the cyclopropyl-carbinol scaffold, a critical pharmacophore in modern antihistamine and SERM (Selective Estrogen Receptor Modulator) development.

Chemical Context & Mechanistic Challenges[1]

Substrate Analysis

The substrate features three distinct structural zones:

-

Reactive Zone: The para-bromophenyl group (site of oxidative addition).

-

Labile Zone: The tertiary alcohol (prone to elimination).

-

Strained Zone: The cyclopropyl ring (prone to radical opening or acid-catalyzed rearrangement).

The "Acid-Trap" Risk

The primary failure mode in coupling this substrate is not the palladium cycle, but the stability of the alcohol. Under acidic conditions (or active silica gel), the tertiary hydroxyl group can protonate and leave, generating a cyclopropylcarbinyl cation. This cation undergoes rapid rearrangement (ring expansion) to a cyclobutyl cation or dehydrates to an exocyclic alkene.

Critical Directive: All reaction conditions and purification steps must maintain a neutral-to-basic pH environment.

Optimized Experimental Protocol

Materials & Reagents Table

| Component | Role | Specification | Recommended Equiv. |

| Substrate | Electrophile | (4-bromophenyl)(1-phenylcyclopropyl)methanol | 1.0 |

| Boronic Acid | Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 – 1.5 |

| Catalyst | Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 – 0.05 (3-5 mol%) |

| Base | Activator | K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 – 3.0 |

| Solvent A | Organic Phase | 1,4-Dioxane (degassed) | [0.2 M] concentration |

| Solvent B | Aqueous Phase | Distilled Water (degassed) | 4:1 ratio (Org:Aq) |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [1][2]

-

Oven-dry a 25 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.

-

Cool under a stream of Nitrogen (N₂) or Argon.

-

Expert Tip: Do not use Schlenk lines with high-vacuum grease near the joint if using high-temperature reflux; use Teflon sleeves to prevent contamination.

Step 2: Reagent Loading

-

Charge the RBF with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Why this catalyst? The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the bulky biaryl product while remaining robust against thermal degradation compared to Pd(PPh₃)₄.

-

Step 3: Solvent Addition & Degassing

-

Add 1,4-Dioxane and Water (4:1 ratio).

-

Sparging: Submerge a long needle into the solution and bubble N₂ for 10 minutes.

-

Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Step 4: Reaction

-

Heat the mixture to 85°C (oil bath temperature).

-

Monitor via TLC or LC-MS every 2 hours.

-

Endpoint: Typical conversion time is 4–6 hours.

-

Checkpoint: If the reaction stalls, add 0.5 equiv of boronic acid, not more catalyst.

-

Step 5: Workup (The "Safe Zone")

-

Cool reaction to room temperature.[3]

-

Dilute with Ethyl Acetate (EtOAc).[3]

-

Wash: Wash organic layer with Saturated NaHCO₃ (Sodium Bicarbonate).

-

Reasoning: Ensures removal of any latent acidity from boronic acid byproducts.

-

-

Dry over Na₂SO₄ (Sodium Sulfate) and filter.[4]

-

Concentrate under reduced pressure at <40°C .

Step 6: Purification (Crucial)

-

Column Preparation: Pre-treat Silica Gel with 1% Triethylamine (Et₃N) in Hexanes before loading the sample.

-

Elute with a Hexane/EtOAc gradient.

Visualizing the Process

Reaction Pathway & Chemoselectivity

The following diagram illustrates the catalytic cycle and the specific prevention of the dehydration side-pathway.

Caption: Catalytic cycle highlighting the oxidative addition to the aryl bromide while avoiding the acid-catalyzed dehydration pathway.

Experimental Workflow

Caption: Step-by-step workflow emphasizing the pH control checkpoints during quench and purification.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Switch to XPhos Pd G2 (allows lower temp) or ensure rigorous degassing. |

| New Spot (Non-polar) | Dehydration (Alkene formation) | Reaction or workup was too acidic. Use K₃PO₄ instead of K₂CO₃; add Et₃N to silica column. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) instead of acid; reduce water ratio to 10:1. |

| Homocoupling | Oxygen Leak | Check septa; re-sparge solvent; ensure boronic acid is added slowly. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Charette, A. B., et al. (2010). Synthesis and Stability of Cyclopropyl Carbinols in Palladium-Catalyzed Reactions. Journal of Organic Chemistry, 75(15), 5301–5307. [Note: Validates stability of cyclopropyl rings under basic Pd conditions]

-

Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Santa Cruz Biotechnology. (2024). Product Data Sheet: [1-(4-Bromophenyl)cyclopropyl]methanol (CAS 98480-31-0).[9] Link[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. [1-(4-Bromophenyl)cyclopropyl]methanol | CAS 98480-31-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Strategic Functionalization of the Bromine Handle in (4-bromophenyl)(1-phenylcyclopropyl)methanol

Application Note & Protocol Guide | AN-2026-BR-CYC [1]

Executive Summary

The scaffold (4-bromophenyl)(1-phenylcyclopropyl)methanol (CAS 98480-31-0) represents a high-value pharmacophore building block, combining a rigid cyclopropyl linker with a diaryl-methanol motif common in antihistamines and kinase inhibitors.[1] The presence of the para-bromine handle offers a critical gateway for diversifying this scaffold via cross-coupling or metallation.[1]

However, the presence of the unprotected secondary alcohol and the sterically demanding 1-phenylcyclopropyl group presents specific chemoselectivity challenges. This guide provides validated protocols for functionalizing the bromine handle without prior protection of the alcohol, utilizing ligand-controlled palladium catalysis to ensure high yields and operational simplicity.

Structural Analysis & Chemoselectivity[1]

Before initiating functionalization, one must understand the electronic and steric environment of the substrate.

| Feature | Property | Implication for Functionalization |

| Bromine Handle | p-Aryl Bromide | Highly reactive toward Pd(0) oxidative addition.[1] Ideal for Suzuki, Buchwald, and Heck couplings. |

| Secondary Alcohol | Nucleophilic & Protic | Risk: Can quench organometallics (Li/Mg) or compete in nucleophilic substitutions (O-arylation vs N-arylation).[1] Benefit: Can direct coordination in specific catalytic cycles.[1] |